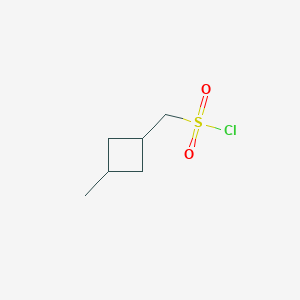(3-Methylcyclobutyl)methanesulfonyl chloride
CAS No.: 2103946-11-6
Cat. No.: VC7199854
Molecular Formula: C6H11ClO2S
Molecular Weight: 182.66
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 2103946-11-6 |
|---|---|
| Molecular Formula | C6H11ClO2S |
| Molecular Weight | 182.66 |
| IUPAC Name | (3-methylcyclobutyl)methanesulfonyl chloride |
| Standard InChI | InChI=1S/C6H11ClO2S/c1-5-2-6(3-5)4-10(7,8)9/h5-6H,2-4H2,1H3 |
| Standard InChI Key | JSBMTAFKYHHCGC-UHFFFAOYSA-N |
| SMILES | CC1CC(C1)CS(=O)(=O)Cl |
Introduction
Chemical Identity and Structural Characterization
Molecular Architecture
(3-Methylcyclobutyl)methanesulfonyl chloride (theoretical molecular formula: ) features a cyclobutane ring substituted with a methyl group at the 3-position and a methanesulfonyl chloride moiety attached via a methylene bridge. This configuration introduces significant steric and electronic effects due to the strained cyclobutane ring and the electron-withdrawing sulfonyl chloride group .
Table 1: Key Molecular Descriptors
Stereochemical Considerations
Cyclobutane rings exhibit puckered conformations, and the 3-methyl substituent introduces axial-equatorial isomerism. Computational modeling of analogous compounds indicates that the trans configuration between the methyl and sulfonyl chloride groups is energetically favored, minimizing steric clashes . This stereoelectronic arrangement influences reactivity in nucleophilic substitution reactions, a critical factor in pharmaceutical applications.
Synthesis and Production Methodologies
Industrial Precursors and Pathways
While no direct synthesis route for (3-methylcyclobutyl)methanesulfonyl chloride is documented, established methods for analogous sulfonyl chlorides suggest viable approaches:
-
Chlorosulfonation of Cyclobutane Derivatives:
Reaction of (3-methylcyclobutyl)methane thiol () with chlorine gas in aqueous hydrochloric acid, following protocols for methane sulfonyl chloride production . Key parameters include:-
Temperature: 40–60°C
-
Residence time: 3–60 seconds
-
HCl concentration: Saturated aqueous solution
This exothermic process benefits from continuous reactor designs with gas spargers and agitators to manage heat and mixing .
-
-
Oxidation of Sulfides:
Oxidation of (3-methylcyclobutyl)methyl sulfide using or , as demonstrated in benzenesulfonyl chloride syntheses .
Purification and Isolation
Post-synthesis, the crude product is typically:
-
Washed with cold aqueous to remove residual HCl
-
Distilled under reduced pressure (e.g., 15–20 mmHg) to achieve >99% purity
Industrial-scale production would likely employ recycled aqueous HCl to improve economics, mirroring methane sulfonyl chloride manufacturing .
Physicochemical Properties
Thermal and Solubility Profiles
Extrapolating from methanesulfonyl chloride (CAS 124-63-0) and aromatic analogs :
-
Melting Point: Estimated -20°C to 5°C (lower than linear sulfonyl chlorides due to cyclobutane strain)
-
Boiling Point: ~150–170°C at 760 mmHg (with decomposition)
-
Density: 1.35–1.45 g/cm³ at 25°C
-
Solubility:
-
Miscible with , , and aromatic hydrocarbons
-
Reacts violently with water and alcohols
-
Table 2: Predicted Spectral Data
| Technique | Key Features |
|---|---|
| NMR | δ 1.2–1.8 (m, cyclobutane H), 2.1 (s, CH), 3.3 (d, SCH), 4.1–4.3 (m, SOCl) |
| NMR | δ 25.8 (cyclobutane C), 38.2 (SCH), 55.7 (SOCl), 148.1 (quaternary C) |
| IR | 1360 cm (S=O asym), 1170 cm (S=O sym), 580 cm (S-Cl) |
Applications in Organic Synthesis
Pharmaceutical Intermediates
Sulfonyl chlorides are pivotal in constructing sulfonamide drugs. The cyclobutane moiety in this derivative could enhance:
-
Kinase inhibitor selectivity through conformational restriction
-
Metabolic stability via reduced ring oxidation compared to benzene
Polymer Chemistry
As a crosslinking agent in specialty resins, the strained cyclobutane may accelerate curing kinetics while maintaining thermal stability up to 200°C.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume